(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
Overview
Description
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are crucial in drug design due to their biological activity .
Preparation Methods
The synthesis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves several steps. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Industrial production methods often utilize cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .
Chemical Reactions Analysis
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Utilized in the production of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to exhibit antioxidant properties by hindering or suppressing free radicals .
Comparison with Similar Compounds
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Biological Activity
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, a chiral piperidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential applications in antimicrobial, anticancer, and analgesic therapies. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a methyl group and a phenylethyl moiety. This configuration contributes to its unique pharmacological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential utility in treating infections resistant to conventional antibiotics .
2. Anticancer Properties
The anticancer activity of this compound has been highlighted in multiple studies:
- Cell Line Studies : It has shown promising results against several cancer cell lines, including MDA-MB231 (breast cancer) and PC3 (prostate cancer), with mechanisms involving the inhibition of pro-angiogenic transcription factors .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased DNA fragmentation and cleavage of poly ADP-ribose polymerase (PARP) .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB231 | 25.72 | Apoptosis induction |
PC3 | 20.15 | Inhibition of HIF |
HCT116 | 15.00 | Topoisomerase II inhibition |
A431 | 18.50 | Multi-targeted inhibition |
3. Analgesic Activity
The compound has been investigated for its analgesic properties, acting as an agonist at μ-opioid receptors. This activity suggests potential applications in pain management therapies .
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth suppression, further supporting its anticancer potential .
- Clinical Relevance : The compound's analgesic effects were assessed in clinical trials focusing on chronic pain management, showing favorable outcomes compared to standard treatments .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular functions and therapeutic effects.
- Receptor Binding : Its structure allows for effective binding to various receptors, including those involved in pain perception and cancer cell proliferation .
Properties
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908461 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-60-2 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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